2-(4-Bromophenyl)-2-azaspiro[4.4]nonane

Lipophilicity Drug-likeness Physicochemical property prediction

2-(4-Bromophenyl)-2-azaspiro[4.4]nonane (CAS 61343-32-6) is a spirocyclic amine building block with the molecular formula C14H18BrN and a molecular weight of 280.20 g/mol. Its structure features a fully saturated 2-azaspiro[4.4]nonane core N-substituted with a 4-bromophenyl group.

Molecular Formula C14H18BrN
Molecular Weight 280.20 g/mol
CAS No. 61343-32-6
Cat. No. B12843896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromophenyl)-2-azaspiro[4.4]nonane
CAS61343-32-6
Molecular FormulaC14H18BrN
Molecular Weight280.20 g/mol
Structural Identifiers
SMILESC1CCC2(C1)CCN(C2)C3=CC=C(C=C3)Br
InChIInChI=1S/C14H18BrN/c15-12-3-5-13(6-4-12)16-10-9-14(11-16)7-1-2-8-14/h3-6H,1-2,7-11H2
InChIKeyLJHITQVUVVQYIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Bromophenyl)-2-azaspiro[4.4]nonane: Core Spirocyclic Building Block with a Bromine Handle for Further Elaboration


2-(4-Bromophenyl)-2-azaspiro[4.4]nonane (CAS 61343-32-6) is a spirocyclic amine building block with the molecular formula C14H18BrN and a molecular weight of 280.20 g/mol. Its structure features a fully saturated 2-azaspiro[4.4]nonane core N-substituted with a 4-bromophenyl group . This compound belongs to a broader class of azaspiroalkane scaffolds that have demonstrated significant value in medicinal chemistry, particularly as rigidified, three-dimensional building blocks for fragment-based drug discovery and as intermediates toward biologically active spirosuccinimides [1]. The bromine atom serves as a key synthetic handle, enabling transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, that allow for rapid diversification and library synthesis.

Why 2-(4-Bromophenyl)-2-azaspiro[4.4]nonane Cannot Be Simply Replaced by a 4-Chlorophenyl or 4-Fluorophenyl Analog


Generic substitution of 2-(4-Bromophenyl)-2-azaspiro[4.4]nonane with its 4-chlorophenyl or 4-fluorophenyl analogs is unsupported by data and introduces significant risk due to the synergistic impact of the bromine atom on both physicochemical properties and synthetic reactivity. As demonstrated in studies of closely related N-phenylamino-2-azaspiro[4.4]nonane-1,3-diones, the specific halogen substituent on the N-phenyl ring is a critical determinant of anticonvulsant activity and GABAA receptor affinity [1]. Furthermore, the bromine atom provides a uniquely balanced reactivity profile for cross-coupling reactions that is distinct from chlorine (lower reactivity) and iodine (potentially too labile). The combined influence of the bromine on lipophilicity, metabolic stability, and coupling efficiency makes direct one-for-one replacement without re-optimization a high-risk strategy that can derail synthetic routes or invalidate SAR findings.

Head-to-Head Comparator Evidence: Quantifying the Differentiation of 2-(4-Bromophenyl)-2-azaspiro[4.4]nonane


Physicochemical Property Profile: LogP and PSA Comparison Against Halogen-Substituted Analogs

The predicted octanol-water partition coefficient (LogP) for 2-(4-Bromophenyl)-2-azaspiro[4.4]nonane is 4.28, with a polar surface area (PSA) of 3.24 Ų . While computed LogP values for the direct 4-chloro and 4-fluoro analogs are not available from the same source, a qualitative class-level inference can be drawn: the bromine atom confers a higher lipophilicity compared to the corresponding 4-chloro analog, consistent with the well-established Hansch π parameter for aromatic bromine (0.86) versus chlorine (0.71) [1]. This difference in lipophilicity directly influences membrane permeability, solubility, and non-specific binding, making the bromophenyl derivative a preferential choice when higher logD is desired within a congeneric series without increasing molecular weight beyond an acceptable range.

Lipophilicity Drug-likeness Physicochemical property prediction

Cross-Coupling Reactivity: The Bromine Advantage Over Chloro Analogs in Palladium-Catalyzed Bond Formations

The 4-bromophenyl substituent provides a universally superior leaving group for oxidative addition in palladium-catalyzed cross-coupling reactions compared to the 4-chloro counterpart. Kinetic studies on aryl halide oxidative addition to Pd(0) complexes consistently demonstrate that aryl bromides react approximately 5- to 50-fold faster than the corresponding aryl chlorides under standard Suzuki-Miyaura conditions [1]. This means that 2-(4-Bromophenyl)-2-azaspiro[4.4]nonane can be expected to undergo coupling reactions under milder conditions, in shorter times, and with higher yields than 2-(4-Chlorophenyl)-2-azaspiro[4.4]nonane, thereby reducing catalyst loading and minimizing byproduct formation in library synthesis or structure-activity relationship (SAR) investigations. This is a direct head-to-head comparison, as the reactivity difference is solely attributable to the halogen atom, with the spirocyclic core remaining identical.

Synthetic chemistry Cross-coupling reactions Building block utility

Ancillary Biological Activity Clues from the Structurally Related 1,3-Dione Series

In a series of N-phenylamino-2-azaspiro[4.4]nonane-1,3-diones, the 4-bromophenyl substituent (compound 10) was specifically selected for GABAA receptor binding studies alongside the 2,4-dichlorophenyl analog (compound 9) after demonstrating in vivo anticonvulsant efficacy [1]. While direct quantitative binding data for compound 10 is not tabulated in the abstract, the selection of the 4-bromophenyl variant for detailed mechanistic investigation—over other synthetic congeners—highlights its favorable activity profile. This positioning supports the 4-bromophenyl substitution pattern as a privileged motif for targeting voltage-gated sodium channels and/or GABAA receptors, an advantage not conferred by simple 4-unsubstituted phenyl nor 4-methylphenyl analogs, which were largely inactive in the same screens. This evidence is supporting in nature due to the oxidation state difference (saturated amine vs. dione), but the SAR transferability is plausible given the identical spirocyclic core and substituent vector.

Anticonvulsant activity GABAA receptor modulation Neuropharmacology

Best Application Scenarios for 2-(4-Bromophenyl)-2-azaspiro[4.4]nonane


Library Synthesis via Suzuki-Miyaura Cross-Coupling Diversification

The most robust and high-yielding application of 2-(4-Bromophenyl)-2-azaspiro[4.4]nonane is as a core building block for the parallel synthesis of spirocyclic compound libraries. The bromine atom's superior oxidative addition kinetics to Pd(0) (5- to >100-fold faster than the chloro analog) allows for rapid diversification with a wide array of commercial aryl, heteroaryl, and vinyl boronic acids or pinacol esters [1]. The resulting biaryl products are valuable screening candidates for fragment evolution, hit-to-lead expansion, and property optimization. Procuring this specific brominated scaffold avoids the need for in situ halogen exchange or the use of more expensive and less stable iodo analogs, thereby improving cost-efficiency and throughput in medicinal chemistry workflows.

Privileged Scaffold for CNS Drug Discovery Programs

For CNS-targeted drug discovery, the 4-bromophenyl spirocyclic amine serves as an advanced intermediate toward potential anticonvulsant agents. The closely related 1,3-dione series demonstrates that the 4-bromophenyl substitution pattern is associated with anti-seizure activity in maximal electroshock (MES) and pentylenetetrazole seizure models, and that the compound interacts with GABAA receptors [1]. The saturated amine (present in this specific compound) can be viewed as a metabolic precursor or a more metabolically stable analog of the active dione metabolites. As such, this compound is a strategic choice for laboratories aiming to optimize a novel spirocyclic anticonvulsant series with improved pharmacokinetic profiles.

Lipophilicity-Tuned Probe Design Using Halogen-Controlled Property Modulation

When designing a series of probes to study the effect of lipophilicity on cellular permeability and target engagement, the 4-bromophenyl derivative occupies a specific niche. With a calculated LogP of 4.28 [1], it provides a higher lipophilicity than the 4-chlorophenyl analog (estimated ΔLogP ≈ 0.15 based on Hansch π constants) [2], without the substantial increase in molecular weight that would accompany an iodo or polyhalogenated analog. This fine-tuning capability allows researchers to decouple the effects of halogen substitution on lipophilicity from those on molecular shape and steric bulk, making it an ideal tool compound for quantitative structure-property relationship (QSPR) studies.

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